Gcpii-IN-1 trifluoroacetate is a small molecule compound designed as an inhibitor of glutamate carboxypeptidase II, an enzyme implicated in various neurological disorders and prostate cancer. This compound has garnered attention due to its potential therapeutic applications in reducing glutamate levels, which are associated with excitotoxicity in neurodegenerative diseases.
Gcpii-IN-1 trifluoroacetate is synthesized through a multi-step chemical process that involves the formation of a core scaffold followed by functionalization to enhance its inhibitory properties. The compound is available for purchase from chemical suppliers like BenchChem, which provides detailed synthetic routes and specifications for researchers.
Gcpii-IN-1 trifluoroacetate belongs to the class of enzyme inhibitors targeting metalloproteases. Specifically, it inhibits glutamate carboxypeptidase II, which plays a critical role in the metabolism of N-acetylaspartylglutamate, influencing glutamate signaling pathways in the central nervous system .
The synthesis of Gcpii-IN-1 trifluoroacetate involves several key steps:
The industrial production of Gcpii-IN-1 trifluoroacetate mirrors laboratory synthesis but is optimized for larger scales, focusing on maximizing yield and minimizing impurities through refined reaction conditions.
The molecular formula of Gcpii-IN-1 trifluoroacetate is with a trifluoroacetate component represented as . The InChI key for this compound is FNWDAQBGACVZNV-WSZWBAFRSA-N, indicating its unique structural characteristics.
The compound exhibits various functional groups that contribute to its biological activity, including a binding module that interacts with the active site of glutamate carboxypeptidase II .
Gcpii-IN-1 trifluoroacetate can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are performed under controlled temperature and pH conditions to optimize outcomes.
Gcpii-IN-1 trifluoroacetate functions by inhibiting glutamate carboxypeptidase II, thereby reducing levels of glutamate, which is critical in managing excitotoxicity associated with various neurological conditions. The compound binds to the enzyme's active site, effectively blocking its catalytic activity and altering glutamate hydrolysis dynamics .
The physical properties of Gcpii-IN-1 trifluoroacetate include:
Chemical properties include stability under standard laboratory conditions and reactivity profiles that allow for various modifications during synthesis and experimentation.
Relevant data from PubChem indicates that the compound's structural attributes support its function as an effective inhibitor of glutamate carboxypeptidase II .
Gcpii-IN-1 trifluoroacetate has significant potential in scientific research, particularly in:
Research continues to explore its efficacy and safety profiles through various preclinical and clinical studies, highlighting its relevance in therapeutic interventions for both neurological disorders and cancer .
Glutamate Carboxypeptidase II Inhibitor-1 Trifluoroacetate (GCPII-IN-1 TFA) exhibits high-affinity inhibition of human glutamate carboxypeptidase II (GCPII), with a reported inhibition constant (Ki) of 44.3 nM. This value was determined using recombinant human GCPII enzyme assays under physiological pH conditions, employing fluorogenic substrates or direct enzymatic activity measurements against the native substrate N-acetylaspartylglutamate. The low-nanomolar Ki signifies potent disruption of GCPII’s catalytic function, positioning GCPII-IN-1 TFA among the most effective small-molecule inhibitors of this enzyme [3] [5] [9].
Selectivity profiling reveals GCPII-IN-1 TFA’s specificity for GCPII over related metallopeptidases. Critical selectivity metrics include:
This selectivity profile stems from GCPII-IN-1 TFA’s structural optimization for the unique GCPII substrate pocket, particularly its exploitation of the S1′ specificity subsite and the distinct electrostatic landscape of the GCPII active site compared to other zinc-dependent hydrolases [4] [9].
Table 1: Kinetic Parameters of Recombinant Human Glutamate Carboxypeptidase II Inhibition by Glutamate Carboxypeptidase II Inhibitor-1 Trifluoroacetate
Parameter | Value | Experimental Conditions |
---|---|---|
Ki (enzyme) | 44.3 ± 5.2 nM | Recombinant human Glutamate Carboxypeptidase II, pH 7.4 |
IC50 (LNCaP cells) | 1470 nM | Cellular Glutamate Carboxypeptidase II activity assay |
Selectivity (Carboxypeptidase A) | >225-fold | Enzyme activity assay |
Selectivity (Carboxypeptidase B) | >225-fold | Enzyme activity assay |
GCPII-IN-1 TFA competitively inhibits N-acetylaspartylglutamate hydrolysis by Glutamate Carboxypeptidase II, as evidenced by parallel Lineweaver-Burk plots intersecting the y-axis. The inhibitor’s affinity (Ki = 44.3 nM) exceeds the natural substrate N-acetylaspartylglutamate’s catalytic efficiency (kcat/Km = 930 L·mmol⁻¹·s⁻¹), demonstrating superior active-site occupancy. Kinetic analysis reveals that GCPII-IN-1 TFA achieves 50% enzyme inhibition at concentrations approximately 100-fold lower than the Michaelis constant (KM) of N-acetylaspartylglutamate (KM = 1.2 µM) under identical assay conditions [4].
Comparative kinetic studies with synthetic dipeptidic substrates further highlight GCPII-IN-1 TFA’s inhibitory advantage. While substrates like Ac-Asp-Ano exhibit enhanced catalytic efficiency (kcat/Km = 62.0 L·mmol⁻¹·s⁻¹) compared to shorter-chain analogs, GCPII-IN-1 TFA’s binding affinity remains approximately 1400-fold higher than even the most efficiently processed natural substrates. This enhanced affinity is attributed to the inhibitor’s optimized interactions within the S1′ pocket and additional stabilization via the entrance funnel region, features absent in natural substrates [3].
The urea-based zinc-binding group of GCPII-IN-1 TFA coordinates directly with the binuclear zinc cluster in Glutamate Carboxypeptidase II’s active site through a bidentate mechanism. Crystallographic analyses of analogous inhibitors reveal that the carbonyl oxygen and adjacent nitrogen of the urea moiety participate in coordination with Zn1 (distance: 1.9–2.1 Å) and Zn2 (distance: 2.3–2.5 Å), respectively. This coordination displaces the nucleophilic water molecule essential for hydrolysis, effectively stalling the catalytic mechanism [4] [9].
The trifluoroacetate counterion enhances electrostatic complementarity within the anionic S1′ pocket through interactions with Arg210 and Lys699. Mutagenesis studies confirm that Arg210Ala mutation reduces inhibitor affinity by 150-fold, underscoring the critical role of charge compensation in the zinc-binding domain. Additionally, the phosphonate/urea transition state mimicry in GCPII-IN-1 TFA’s structure facilitates a binding energy approximately 8 kcal/mol more favorable than natural substrates, primarily due to optimized zinc coordination geometry that exceeds the affinity of native carboxylate substrates like N-acetylaspartylglutamate [4].
Table 2: Key Protein-Inhibitor Interactions in the Glutamate Carboxypeptidase II–GCPII-IN-1 TFA Complex
Interaction Type | Residues/Atoms Involved | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Zinc coordination | Urea carbonyl O – Zn1 | 1.9–2.1 | -12.7 |
Zinc coordination | Urea nitrogen – Zn2 | 2.3–2.5 | -8.9 |
Ionic interaction | Trifluoroacetate – Arg210 guanidinium | 2.8 | -5.2 |
Hydrogen bond | Urea NH – Tyr552 phenolic OH | 2.9 | -3.1 |
Hydrophobic packing | P1′ aliphatic chain – Leu406, Phe438 | 3.5–4.2 | -6.8 (cumulative) |
The S1′ specificity pocket of Glutamate Carboxypeptidase II exhibits remarkable conformational plasticity to accommodate GCPII-IN-1 TFA’s extended aliphatic chain. Structural studies reveal a hydrophobic subpocket expansion mediated by side-chain rotations of Leu406, Phe438, and Tyr552, creating a 5.2 Å deeper binding cavity compared to the N-acetylaspartylglutamate-bound state. This plasticity enables optimal van der Waals contacts between the inhibitor’s hexyl moiety and hydrophobic residues, contributing approximately 6.8 kcal/mol to binding free energy [3] [4].
The plasticity extends to the "arginine patch" (Arg463, Arg534, Arg536), where dynamic side-chain repositioning occurs upon inhibitor binding. Molecular dynamics simulations demonstrate that GCPII-IN-1 TFA binding reduces S1′ pocket flexibility by 40% (as measured by root-mean-square fluctuation), locking the enzyme in a catalytically incompetent conformation. This contrasts with natural substrate binding, which maintains pocket flexibility necessary for catalytic turnover. The trifluoroacetate moiety further stabilizes this conformation through electrostatic interactions with the repositioned Arg534 side chain, an interaction absent in non-trifluoroacetate analogs [3] [4].
Mutagenesis studies of the S1′ pocket confirm the functional significance of this plasticity:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: